3-(1-(5-bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(5-bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(5-bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the piperidine ring: The piperidine moiety can be introduced via nucleophilic substitution reactions.
Attachment of the 5-bromonicotinoyl group: This step might involve the coupling of the bromonicotinoyl chloride with the piperidine derivative under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This can include the use of high-throughput synthesis techniques and automated purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the quinazolinone core.
Reduction: Reduction reactions can be used to modify the quinazolinone core or the bromonicotinoyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce various functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
3-(1-(5-bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one and its derivatives have been studied for various applications:
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: Potential inhibitors of specific enzymes or receptors.
Medicine: Investigated for their potential as anticancer, antiviral, or anti-inflammatory agents.
Industry: Used in the development of new materials or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-(5-bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one depends on its specific biological target. It may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Compounds with similar core structures but different substituents.
Piperidine derivatives: Compounds with the piperidine ring but different functional groups attached.
Uniqueness
3-(1-(5-bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one is unique due to the specific combination of the quinazolinone core, piperidine ring, and bromonicotinoyl group. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
3-[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O2/c20-14-8-13(9-21-10-14)18(25)23-7-3-4-15(11-23)24-12-22-17-6-2-1-5-16(17)19(24)26/h1-2,5-6,8-10,12,15H,3-4,7,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQGCWJDHNQMJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN=C2)Br)N3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.